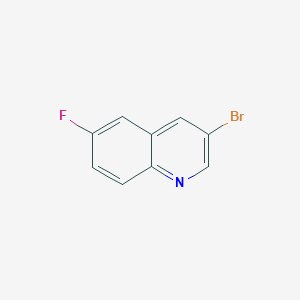










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH-].[Na+].[CH:13]([Br:16])(Br)Br>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1.O>[Br:16][C:13]1[CH:6]=[N:7][C:8]2[C:4]([CH:5]=1)=[CH:3][C:2]([F:1])=[CH:10][CH:9]=2 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
4.44 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
168.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
then stirred at 40° C. for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with methyl tert-butyl ether (100 mL) and water (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with methyl tert-butyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give 2.00 g of crude material
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel flash chromatography (0-2% ethyl acetate in petroleum ether)
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 503 mg | |
| YIELD: PERCENTYIELD | 15% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |